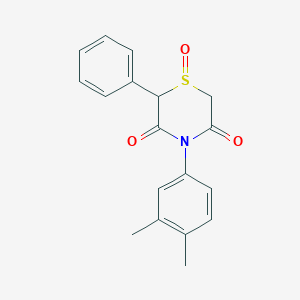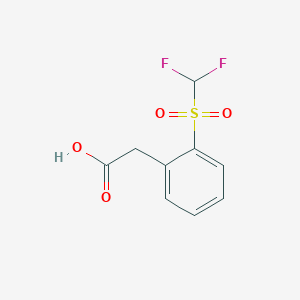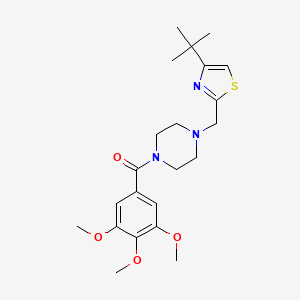
4-(3,4-Dimethylphenyl)-2-phenyl-1lambda~4~,4-thiazinane-1,3,5-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3,4-Dimethylphenyl)-2-phenyl-1lambda~4~,4-thiazinane-1,3,5-trione is a useful research compound. Its molecular formula is C18H17NO3S and its molecular weight is 327.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Polymerization Catalysts
Research on olefin polymerization highlights new catalysts based on Nickel(II) and Palladium(II) diimine complexes with structural moieties related to 4-(3,4-Dimethylphenyl)-2-phenyl-1lambda4,4-thiazinane-1,3,5-trione. These catalysts demonstrate significant polymerization properties, suggesting potential applications in creating novel polymeric materials with unique characteristics (Schmid et al., 2001).
Electroluminescence
Electroluminescent materials incorporating structural analogs of the specified compound have been synthesized, showing promise for use in organic electroluminescent devices. These materials emit multicolor light, including white, and serve as excellent host materials for emissive dopants, allowing for color tuning and enhanced device performance (Doi et al., 2003).
Asymmetric Catalysis
In asymmetric catalysis , the related structures have been investigated for their role in promoting enantioselective reactions, such as the addition of dimethylzinc to benzaldehyde, providing insights into the mechanisms of asymmetric bias and enantioselection (Yamakawa & Noyori, 1999).
Fluorescent Molecular Probes
The development of fluorescent molecular probes for biological applications has been explored using derivatives structurally similar to 4-(3,4-Dimethylphenyl)-2-phenyl-1lambda4,4-thiazinane-1,3,5-trione. These compounds exhibit strong solvent-dependent fluorescence, suitable for the development of ultrasensitive probes for studying biological events and processes (Diwu et al., 1997).
特性
IUPAC Name |
4-(3,4-dimethylphenyl)-1-oxo-2-phenyl-1,4-thiazinane-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3S/c1-12-8-9-15(10-13(12)2)19-16(20)11-23(22)17(18(19)21)14-6-4-3-5-7-14/h3-10,17H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXSDOTFPNJNEDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)CS(=O)C(C2=O)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3R,4R)-4-Methoxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B2704632.png)
![1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(furan-2-yl)methyl)piperazin-1-yl)ethanone](/img/structure/B2704634.png)
![N-[1-[(3-Methoxyphenyl)methyl]cyclopropyl]prop-2-enamide](/img/structure/B2704636.png)


![3,4-diethoxy-N-(5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B2704642.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2704643.png)
![methyl 4-({[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate](/img/no-structure.png)
![1-[(2-Chlorophenyl)methyl]-3-cyclopropyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione](/img/structure/B2704645.png)
![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2704646.png)
![N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-5-carboxamide](/img/structure/B2704649.png)
![3-chloro-N-[(3-hydroxyoxolan-3-yl)methyl]-4-methoxybenzene-1-sulfonamide](/img/structure/B2704650.png)
